molecular formula C19H29N3O B5847841 1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

カタログ番号: B5847841
分子量: 315.5 g/mol
InChIキー: UBLPPDFVIVISEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as CPP, is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. It has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

作用機序

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide works by selectively binding to the NMDA receptor and blocking its activation by glutamate. This receptor is involved in many important functions in the brain, including learning and memory. By blocking its activation, this compound can potentially improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to reduce pain and drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to improve motor function and reduce brain damage in animal models of stroke.

実験室実験の利点と制限

One advantage of using 1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the NMDA receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that this compound can have off-target effects on other receptors, which can complicate the interpretation of results.

将来の方向性

There are many potential future directions for research on 1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. One direction is to further investigate its potential use in treating neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use in pain management, addiction treatment, and stroke recovery. Additionally, researchers could explore the potential of using this compound in combination with other drugs to enhance its effects or reduce its side effects. Finally, researchers could investigate the potential of developing new compounds based on this compound that have improved selectivity and efficacy.

合成法

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide can be synthesized using a multistep process, starting with the reaction of 3-pyridinemethanol with cyclohexanone to form 3-(cyclohexylmethyl)pyridine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-(cyclohexylmethyl)-4-piperidinecarboxylic acid. Finally, this compound is reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form this compound.

科学的研究の応用

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in pain management, addiction treatment, and stroke recovery.

特性

IUPAC Name

1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19(21-14-17-7-4-10-20-13-17)18-8-11-22(12-9-18)15-16-5-2-1-3-6-16/h4,7,10,13,16,18H,1-3,5-6,8-9,11-12,14-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLPPDFVIVISEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。